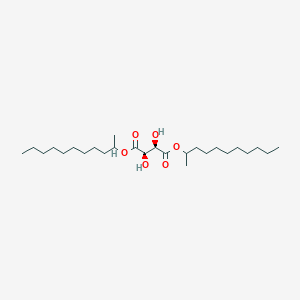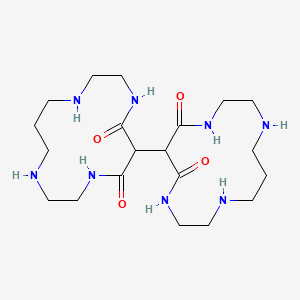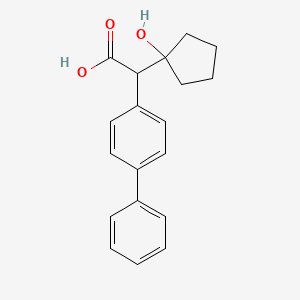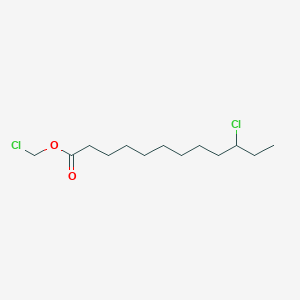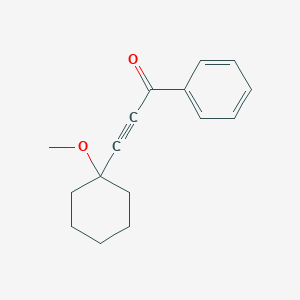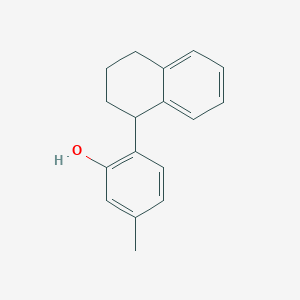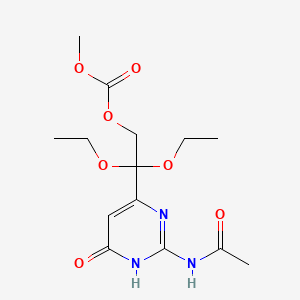
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetamido group, and a diethoxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate typically involves multiple steps The starting materials often include pyrimidine derivatives, which undergo acylation and subsequent reactions to introduce the acetamido and diethoxyethyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) methyl carbonate
- (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) acetate
- (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylsulfanylethyl) acetate
Uniqueness
Compared to similar compounds, (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate stands out due to its unique diethoxyethyl moiety. This structural feature may confer specific properties, such as enhanced solubility or reactivity, making it particularly valuable in certain applications.
Propriétés
Numéro CAS |
86944-36-7 |
|---|---|
Formule moléculaire |
C14H21N3O7 |
Poids moléculaire |
343.33 g/mol |
Nom IUPAC |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2,2-diethoxyethyl] methyl carbonate |
InChI |
InChI=1S/C14H21N3O7/c1-5-23-14(24-6-2,8-22-13(20)21-4)10-7-11(19)17-12(16-10)15-9(3)18/h7H,5-6,8H2,1-4H3,(H2,15,16,17,18,19) |
Clé InChI |
VLMNKUNRTUPICO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(COC(=O)OC)(C1=CC(=O)NC(=N1)NC(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
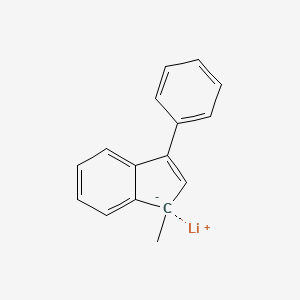
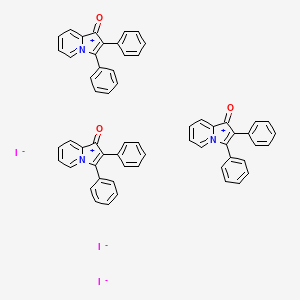
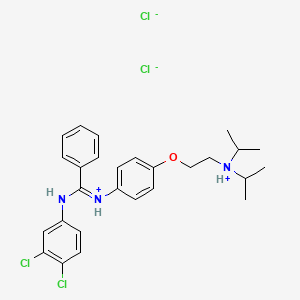
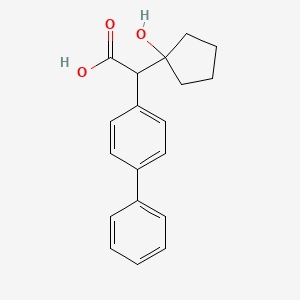
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

